Product packaging for Beta-Amyloid (3-17)(Cat. No.:)

Beta-Amyloid (3-17)

Cat. No.: B1578735
M. Wt: 1882
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Amyloid (3-17) is a specific peptide fragment derived from the N-terminal region of the full-length Amyloid-Beta protein. This protein is centrally implicated in the pathology of Alzheimer's disease, where its accumulation into insoluble plaques is a defining pathological hallmark . The production of Aβ occurs through the sequential proteolytic cleavage of the Amyloid Precursor Protein by β-secretase and γ-secretase enzymes . While the most common and extensively studied isoforms are Aβ40 and Aβ42, the longer Aβ1-42 is significantly more hydrophobic and prone to aggregation, forming the core of senile plaques . This (3-17) fragment is valuable for neuroscientific research, particularly for investigating the structure-function relationships of the Aβ peptide. Research suggests that the central hydrophobic cluster within the Aβ sequence is critical for its self-assembly and aggregation into oligomers and fibrils . These soluble oligomeric forms are now believed to be the primary toxic agents that impair synaptic function and trigger neuroinflammation, rather than the insoluble plaques themselves . Consequently, Beta-Amyloid (3-17) serves as a crucial tool for studying early aggregation processes, developing targeted antibodies, and elucidating specific epitopes within the Aβ molecule without the full neurotoxic effects of the longer, aggregation-prone isoforms. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Weight

1882

sequence

EFRHDSGYEVHHQKL

Origin of Product

United States

Biogenesis and Proteolytic Processing of Beta Amyloid 3 17

Amyloid Precursor Protein (APP) Metabolism and Proteolytic Pathways

APP is a type I transmembrane glycoprotein (B1211001) that undergoes processing by a series of enzymes known as secretases. wikipedia.org The fate of APP and the resulting peptide fragments are determined by which of two primary pathways it enters: the amyloidogenic or the non-amyloidogenic pathway. researchgate.netresearchgate.net

The amyloidogenic pathway leads to the production of the well-known Aβ peptides associated with Alzheimer's disease. nih.gov This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which cuts the protein at the N-terminus of the Aβ domain. frontiersin.orgjneurosci.org This cleavage event releases a large soluble ectodomain, sAPPβ, and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane. nih.govjneurosci.org

Subsequently, the γ-secretase complex, a multi-protein assembly, cleaves C99 within its transmembrane domain. cell-stress.comwikipedia.org This cleavage is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). wikipedia.orgnih.gov The APP intracellular domain (AICD) is also produced and released into the cytoplasm. cell-stress.com The acidic environment of endosomes and lysosomes is considered crucial for β-secretase activity. frontiersin.org

In contrast, the non-amyloidogenic pathway precludes the formation of intact Aβ. frontiersin.org This pathway is initiated by α-secretase, which cleaves APP within the Aβ sequence itself. frontiersin.orgnih.gov This cleavage event releases the soluble ectodomain sAPPα and leaves a membrane-bound 83-amino acid C-terminal fragment known as C83. mdpi.comnih.gov

The primary cleavage site for α-secretase is between Lys-16 and Leu-17 of the Aβ sequence. frontiersin.orgpnas.org This action prevents the generation of the full-length Aβ peptide. While the major cleavage occurs after Lys-16, minor cleavage sites in the vicinity have also been identified. pnas.org The resulting C83 fragment contains the C-terminal portion of the Aβ sequence, starting at residue 17.

Similar to the amyloidogenic pathway, the C-terminal fragment generated in the non-amyloidogenic pathway, C83 (also referred to as α-CTF), is also a substrate for the γ-secretase complex. mdpi.comresearchgate.net The subsequent cleavage of C83 by γ-secretase releases a smaller, non-amyloidogenic peptide called p3. nih.govresearchgate.net The p3 peptide typically corresponds to the Aβ sequence from residue 17 to either residue 40 or 42, hence its designation as Beta-Amyloid (17-40/42). researchgate.net This process also liberates the AICD into the cytoplasm. researchgate.netresearchgate.net

Non-Amyloidogenic Processing and p3 (Beta-Amyloid (17-40/42)) Production

Enzymatic Regulation of Beta-Amyloid (3-17) Formation

The formation of N-terminally truncated Aβ species like Beta-Amyloid (3-17) is a result of alternative enzymatic processing that deviates from the canonical amyloidogenic and non-amyloidogenic pathways. While the precise mechanisms are still under investigation, it is understood to involve the interplay of the same core secretases acting at different sites or under specific conditions.

One proposed mechanism for the generation of Aβ(3-x) peptides involves an initial cleavage by β-secretase to produce the standard C99 fragment. Subsequently, a modification of the N-terminus of the Aβ sequence within C99 can occur. For instance, pyroglutamate-modified Aβ(pE3-x) is a prominent N-terminally truncated species found in Alzheimer's disease plaques. This modification is catalyzed by the enzyme glutaminyl cyclase, which converts an N-terminal glutamate (B1630785) at position 3 to pyroglutamate (B8496135). nih.gov This modified form is considered highly amyloidogenic. nih.gov

The generation of Beta-Amyloid (3-17) specifically would require a cleavage event at position 17, which is the canonical α-secretase cleavage site. Therefore, one possibility is the sequential action of an enzyme that exposes the glutamate at position 3, followed by α-secretase cleavage of the resulting N-terminally truncated fragment.

Given that the C-terminus of Beta-Amyloid (3-17) is generated by α-secretase, factors that modulate α-secretase activity could theoretically influence the production of this specific fragment.

Alpha-secretase activity is not attributed to a single enzyme but rather to a family of A Disintegrin and Metalloproteinases (ADAMs), with ADAM10, ADAM17 (also known as TACE), and ADAM9 being the primary candidates. nih.govplos.org These are zinc-dependent metalloproteases. nih.gov

The activity of α-secretases can be regulated by various signaling pathways. For example, activation of the protein kinase C (PKC) pathway has been shown to stimulate α-secretase cleavage of APP, leading to increased production of sAPPα and a corresponding decrease in Aβ formation. nih.gov Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are known activators of PKC and can enhance α-secretase activity. researchgate.net Conversely, certain inhibitors, like TAPI-1, can block the shedding of the APP ectodomain by α-secretase. researchgate.net The activity of α-secretases has also been linked to cholesterol levels, with lower cholesterol favoring α-secretase processing. pnas.org

Stimulating α-secretase activity is considered a potential therapeutic strategy for Alzheimer's disease because it promotes the non-amyloidogenic pathway, thereby reducing the production of pathogenic Aβ peptides. nih.gov

Data Tables

Table 1: Key Enzymes in APP Processing

EnzymePrimary FunctionCleavage Product(s)Pathway
α-Secretase Cleaves APP within the Aβ domainsAPPα, C83Non-amyloidogenic
β-Secretase (BACE1) Cleaves APP at the N-terminus of the Aβ domainsAPPβ, C99Amyloidogenic
γ-Secretase Cleaves C-terminal fragments (C99 and C83) within the transmembrane domainAβ, p3, AICDBoth
Glutaminyl Cyclase Modifies N-terminal glutamate to pyroglutamateAβ(pE3-x)Amyloidogenic (modified)

Table 2: Major APP Cleavage Fragments

FragmentDescriptionPrecursorGenerating Enzyme(s)
sAPPα Soluble N-terminal fragmentAPPα-Secretase
sAPPβ Soluble N-terminal fragmentAPPβ-Secretase
C99 99-amino acid C-terminal fragmentAPPβ-Secretase
C83 83-amino acid C-terminal fragmentAPPα-Secretase
Aβ(1-40/42) Amyloid-beta peptideC99γ-Secretase
p3 (Aβ17-40/42) Non-amyloidogenic peptideC83γ-Secretase
AICD APP Intracellular DomainC99 or C83γ-Secretase

Interplay with Beta-Secretase and Gamma-Secretase Cleavages

The generation of the specific amyloid-beta fragment, Aβ(3-17), is not a direct outcome of the canonical sequential cleavage of the Amyloid Precursor Protein (APP) by beta-secretase (β-secretase) and gamma-secretase (γ-secretase) alone. Instead, its biogenesis illustrates a more complex interplay where the products of the primary amyloidogenic pathway serve as substrates for subsequent, secondary enzymatic modifications. The formation of Aβ(3-17) is contingent upon the initial production of full-length Aβ peptides, a process governed entirely by the coordinated actions of β- and γ-secretase.

The amyloidogenic pathway begins when β-secretase, an aspartyl protease also known as Beta-site APP Cleaving Enzyme 1 (BACE1), cleaves APP at the N-terminus of the Aβ domain. researchgate.netfrontiersin.org This cleavage event, which occurs at the Asp-1 position of the future Aβ sequence, releases the soluble sAPPβ ectodomain and leaves a 99-amino acid membrane-bound C-terminal fragment known as C99. nih.govresearchgate.net This C99 fragment is the direct substrate for γ-secretase.

The γ-secretase complex, a multi-subunit protease, then performs an intramembrane cleavage on C99 to generate the C-terminus of the Aβ peptide. wikipedia.org This cleavage is imprecise, resulting in Aβ peptides of varying lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). frontiersin.org The production of these full-length Aβ peptides is the foundational step and the primary contribution of β- and γ-secretase to the eventual formation of Aβ(3-17).

The specific Aβ(3-17) fragment is formed through subsequent proteolytic processing of these full-length Aβ peptides by other enzymes. This process requires two distinct cleavage events:

N-terminal Cleavage: The N-terminus, beginning at the third amino acid (Glutamic acid), is formed by the removal of the first two amino acids (Asp-Ala) from a full-length Aβ peptide. A variety of N-terminally truncated Aβ species have been identified in the brains of patients with Alzheimer's disease. nih.govnih.gov While several proteases are capable of degrading Aβ, specific enzymes like meprin-β have been suggested to be involved in generating Aβ peptides starting at or near this position. nih.gov The resulting N-terminal glutamic acid at position 3 can undergo further modification through cyclization to form pyroglutamate (pE), creating a highly stable and rapidly aggregating species known as AβpE(3-x). google.comresearchgate.net

C-terminal Cleavage: The C-terminus of Aβ(3-17) ends at Leucine-17. This requires a cleavage between Leu-17 and Val-18. This position is significant as it is adjacent to the α-secretase cleavage site, which typically cuts between Lys-16 and Leu-17 to initiate the non-amyloidogenic pathway and produce p3 peptides. nih.govpnas.org The cleavage to produce a fragment ending at Leu-17 is likely performed by Aβ-degrading enzymes. For example, Endothelin-Converting Enzyme-1 (ECE-1) has been shown to cleave full-length Aβ at multiple sites, including generating an Aβ(1-17) fragment. mdpi.com

Therefore, the interplay with β- and γ-secretase is indirect yet indispensable. They orchestrate the production of the essential Aβ(1-x) precursor. The presence of Aβ(3-17) demonstrates that the proteolytic environment of the cell is complex, where the balance between the production of Aβ by the primary secretases and its subsequent degradation and modification by other proteases dictates the variety and concentration of different Aβ species.

Interactive Data Table: Key Enzymes in the Processing of APP and Aβ Peptides

The following table summarizes the roles of the principal enzymes involved in the generation of Aβ(3-17) and related peptides.

Enzyme NameAbbreviationPrimary Substrate(s)Primary Cleavage Site(s)Key Product(s)
Beta-secretase 1BACE1Amyloid Precursor Protein (APP)Between Met-671 and Asp-672 (β-site)C99 fragment, sAPPβ
Gamma-secretase-C99 fragment, C83 fragmentImprecise, within the transmembrane domain (e.g., after residue 40 or 42)Aβ(1-40), Aβ(1-42), p3 peptides
Alpha-secretasee.g., ADAM10Amyloid Precursor Protein (APP)Between Lys-16 and Leu-17 of Aβ sequence (α-site)C83 fragment, sAPPα
Aβ-degrading enzymese.g., ECE-1Full-length Aβ peptides (e.g., Aβ(1-40))Various sites, including after Leu-17Shorter Aβ fragments (e.g., Aβ(1-17))
N-terminal truncating proteasese.g., Meprin-βFull-length Aβ peptides (e.g., Aβ(1-40))After residue 2 of Aβ sequenceAβ(3-x) peptides

Conformational Dynamics and Aggregation Propensity of Beta Amyloid 3 17

Monomeric Conformation and Structural Flexibility

In aqueous solutions, the monomeric form of amyloid-beta peptides is generally considered to be intrinsically disordered, lacking a stable three-dimensional structure. mdpi.comwikipedia.org This characteristic of structural plasticity is particularly pronounced in the N-terminal region. Studies utilizing Nuclear Magnetic Resonance (NMR) and structural analyses of fibrils derived from longer Aβ peptides consistently show that the initial residues, specifically up to residue 17, are disordered and highly flexible. jneurosci.org In models of Aβ(1-42) fibrils, residues 1-17 are described as disordered. jneurosci.org Similarly, solution-state NMR studies of Aβ(1-40) suggest that the peptide is largely unstructured in the region of residues 1-14. uu.nl

Based on these findings for the full-length peptide, the Aβ(3-17) monomer is predicted to be predominantly a random coil in solution. This high degree of structural flexibility means the peptide samples a wide range of conformations without a single, stable fold. This conformational heterogeneity is a key feature of many amyloidogenic proteins before the aggregation process begins.

FeatureInferred Conformational State of Aβ(3-17) MonomerBasis of Inference
Dominant Structure Random Coil / Intrinsically DisorderedStudies on Aβ(1-40) and Aβ(1-42) show this region is unstructured. wikipedia.orguu.nl
Flexibility HighThe N-terminal domain is consistently shown to be flexible in larger Aβ peptides. jneurosci.org
Environment Aqueous SolutionConformation is dependent on the solvent environment. uu.nl

Oligomerization Pathways and Intermediate Species Formation

The transition from soluble monomers to insoluble fibrils proceeds through a series of intermediate oligomeric states. nih.gov While these pathways have been extensively studied for Aβ(1-40) and Aβ(1-42), specific data on the oligomerization of the isolated Aβ(3-17) fragment is scarce. However, the behavior of this region within the full-length peptide provides critical clues.

Amyloid formation is a nucleation-dependent process. frontiersin.org This process can occur via primary nucleation, where monomers self-assemble to form a nucleus, or through secondary nucleation, where existing fibril surfaces catalyze the formation of new nuclei from monomers. jyi.orgnih.gov While these mechanisms are fundamental to amyloidogenesis, they have not been specifically characterized for the Aβ(3-17) fragment alone.

Aβ oligomers are a heterogeneous collection of assemblies, varying in size and structure, and are considered by many to be the primary neurotoxic species in Alzheimer's disease. jyi.orgfrontiersin.org They are generally soluble and can be polymorphic. mdpi.com

Structural models of oligomers formed from longer Aβ peptides suggest that the N-terminal region (residues 1-17) remains flexible and solvent-exposed on the exterior of the aggregate. jneurosci.orgfrontiersin.org In one proposed model of an Aβ oligomer, the first 16 residues are disordered. jneurosci.org This suggests that if Aβ(3-17) were to participate in or form oligomers, it would likely contribute to a flexible, unstructured outer layer, while more hydrophobic regions drive the core assembly.

Fibrillization and Protofibril Formation from Beta-Amyloid (3-17)

Protofibrils are transient, soluble intermediates that form on the pathway to mature, insoluble fibrils. nih.gov The ability of a peptide to form these structures is intimately linked to specific sequences within it that act as nucleating centers or "hot spots."

Aggregation "hot spots" are short, specific sequences within an amyloidogenic protein that are critical for initiating self-assembly. nih.gov For amyloid-beta, the central hydrophobic core (CHC), which begins at the C-terminal end of the (3-17) fragment, is a well-established hot spot. nih.govexonpublications.com Specifically, the sequence KLVFF (residues 16-20) is a critical self-recognition motif that promotes the conformational changes leading to β-sheet formation and fibrillation. nih.govnih.gov

The Aβ(3-17) fragment contains the very beginning of this crucial hot spot region. Predictive algorithms and experimental data identify the segment starting at residue 17 as a primary site for aggregation. nih.gov The presence of the hydrophobic residue Phenylalanine (F) at position 17 marks the start of this key amyloidogenic sequence.

Hot Spot Region within/adjacent to Aβ(3-17)
Sequence: 16LVF FA20
Residues in Aβ(3-17): Leucine (L) at position 16, Phenylalanine (F) at position 17
Significance: This sequence is a primary self-recognition site that initiates nucleation and fibril formation in longer Aβ peptides. nih.govexonpublications.compnas.org

A hallmark of amyloid fibrils is structural polymorphism, where fibrils of the same peptide can adopt different, stable, cross-β structures. nih.govpnas.org This can arise from different packing arrangements of the peptide chains (packing polymorphism) or from different segments of the protein forming the fibril spine (segmental polymorphism). plos.org

While short amyloidogenic peptides can exhibit polymorphism acs.org, the Aβ(3-17) fragment's ability to do so is not well-documented. In the context of full-length Aβ fibrils, the N-terminal region (including residues 3-17) is typically disordered and does not form part of the stable, structured cross-β core. nih.gov Studies on the related p3 fragment (Aβ17-40/42), which contains the primary aggregation hot spots but lacks the N-terminus, show that it tends to form amorphous aggregates or shorter, more heterogeneous fibrils compared to full-length Aβ. nih.gov It is plausible that any aggregates formed by the short Aβ(3-17) fragment would similarly lack the highly ordered, polymorphic structures characteristic of mature fibrils formed from longer Aβ variants.

Influence of Environmental Factors on Aggregation Kinetics

The local environment plays a critical role in modulating the aggregation kinetics of Aβ peptides. Factors such as pH, ionic strength, and the presence of other molecules can significantly accelerate or inhibit the formation of amyloid fibrils.

The pH of the surrounding solution has a profound effect on the aggregation of Aβ peptides. nih.govmdpi.com This is largely due to the ionization state of the acidic and basic amino acid residues within the peptide sequence, which in turn affects the peptide's net charge and solubility. nih.gov For Aβ peptides, aggregation is often enhanced under mildly acidic conditions, close to their isoelectric point (pI), where the net charge is minimal, reducing electrostatic repulsion between monomers and favoring self-association. nih.govmdpi.compnas.org Studies on full-length Aβ have shown that aggregation is accelerated in a pH range of 4-6. pnas.orgnih.gov This is particularly relevant as the endosomal and lysosomal compartments within cells, where Aβ can accumulate, have an acidic pH. nih.govmdpi.comresearchgate.net

Table 1: Influence of pH and Ionic Strength on Beta-Amyloid Aggregation

Factor Condition Effect on Aggregation Research Finding
pH Mildly Acidic (near pI) Accelerated Aggregation Reduced electrostatic repulsion and solubility promotes self-association and fibril formation. nih.govpnas.org
pH Neutral to Alkaline Decreased Aggregation Increased net negative charge leads to greater electrostatic repulsion and higher solubility. nih.gov
Ionic Strength High Accelerated Aggregation Shields electrostatic repulsion between peptide monomers, promoting closer contact and aggregation. nih.govpeerj.com

| Ionic Strength | Low | Decreased Aggregation | Less shielding of charges allows for greater electrostatic repulsion, hindering aggregation. nih.gov |

The cellular environment is highly crowded with macromolecules such as proteins, nucleic acids, and polysaccharides. uzh.chnih.gov This "macromolecular crowding" can have a significant impact on protein folding and aggregation through excluded volume effects. uzh.chnih.gov By reducing the available volume in the solution, crowding agents can effectively increase the concentration of the peptide, thereby promoting aggregation. plos.orgmdpi.com

Studies using synthetic polymers to mimic cellular crowding have shown that these conditions can accelerate the aggregation kinetics of Aβ peptides, leading to faster nucleation and fibril growth. plos.orgmdpi.com However, the effect of crowding is not straightforward. While the excluded volume effect tends to promote aggregation, the increased viscosity of the solution can slow down the diffusion of monomers, potentially hindering the aggregation process. uzh.chnih.gov The net effect depends on a balance between these competing factors and can also be influenced by the size and shape of the crowding agent and the specific aggregation pathway of the peptide. uzh.chacs.org Some studies suggest that crowding may stabilize certain oligomeric intermediates. uzh.ch The nature of the crowding agent itself can also play a role; for example, some crowding agents may have specific chemical interactions with the peptide that influence aggregation. nih.gov

Table 2: Impact of Biomolecular Crowding on Beta-Amyloid Aggregation | Factor | Effect | Mechanism | Research Finding | | :--- | :--- | :--- | :--- | | Excluded Volume | Accelerated Aggregation | Reduces the available volume, effectively increasing peptide concentration and promoting self-assembly. plos.orgmdpi.com | | Increased Viscosity | Decreased Aggregation Rate | Slows down the diffusion of peptide monomers, potentially hindering their encounter and addition to growing aggregates. uzh.chnih.gov | | Crowder Size | Modulated Aggregation | Smaller crowders can have a greater enhancing effect on aggregation rates. acs.org | | Crowder-Peptide Interactions | Variable | Specific chemical interactions between the crowding agent and the peptide can either inhibit or promote aggregation. nih.gov |

Advanced Methodologies for Research on Beta Amyloid 3 17

Peptide Synthesis and Derivatization Techniques

The chemical synthesis of amyloidogenic peptides like Aβ(3-17) is inherently challenging due to their propensity for self-aggregation, both during synthesis and subsequent purification. nih.govmdpi.comnih.gov Specialized techniques in solid-phase peptide synthesis and isotopic labeling are therefore essential to produce high-quality material for structural and functional studies.

Standard 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) is the predominant method for producing synthetic peptides. nih.gov However, the hydrophobic nature of sequences like Aβ(3-17) can lead to on-resin aggregation, resulting in incomplete reactions, deletions, and low yields. mdpi.comnih.gov To overcome these issues, several optimization strategies are employed.

Key optimization strategies include:

Specialized Resins: Utilizing low-loading, polyethylene glycol (PEG)-based resins, such as ChemMatrix® resin, can improve solvation of the growing peptide chain and reduce steric hindrance. rsc.org

Aggregation-Disrupting Solvents: The inclusion of co-solvents like dimethyl sulfoxide (DMSO) in the coupling and deprotection steps can disrupt secondary structure formation and enhance reaction efficiency. rsc.orgtandfonline.com

Microwave-Assisted SPPS: The application of controlled microwave heating can significantly accelerate coupling and deprotection reactions, reducing cycle times and minimizing aggregation by shortening the time the peptide spends in a vulnerable state. nih.gov

Pseudoproline Dipeptides: The strategic insertion of pseudoproline (ΨPro) dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, temporarily disrupting inter-chain hydrogen bonding and preventing aggregation. This modification is fully reversible upon final cleavage from the resin.

High-Efficiency Coupling Reagents: Employing potent coupling reagents like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with an appropriate base is crucial for ensuring complete acylation at each step. mdpi.com

Table 1: SPPS Optimization Strategies for Aβ(3-17) Synthesis

Strategy Principle Advantage for Aβ(3-17)
Microwave-Assisted SPPS Accelerates reaction kinetics through controlled heating. Reduces synthesis time, minimizing opportunities for on-resin aggregation. nih.gov
Specialized Resins (e.g., ChemMatrix®) PEG-based support improves solvation of the peptide chain. Enhances reagent accessibility and reduces steric hindrance, leading to higher purity. rsc.org
Aggregation-Disrupting Solvents (e.g., DMSO) Disrupts secondary structure formation (β-sheets) on the resin. Improves coupling efficiency for hydrophobic residues common in amyloid sequences. tandfonline.com
Pseudoproline Dipeptides Temporarily introduces a backbone kink to prevent inter-chain hydrogen bonding. Overcomes difficult sequences and prevents incomplete synthesis, improving final yield.

Structural elucidation of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) necessitates the incorporation of stable isotopes. jpt.comnih.gov Isotopic labeling involves replacing specific atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, ²H/D) without altering the peptide's chemical properties. jpt.cominnovagen.com

For Aβ(3-17), labeling is typically achieved during SPPS by incorporating one or more Fmoc-protected amino acids that have been uniformly or selectively enriched with ¹³C and/or ¹⁵N. lifetein.comrsc.org

Uniform Labeling: Incorporating an amino acid where all carbon atoms are ¹³C and all nitrogen atoms are ¹⁵N provides the maximum number of NMR-active nuclei, which is essential for resonance assignment in multidimensional NMR experiments.

Selective Labeling: Labeling only specific atom types (e.g., the backbone carbonyl carbon with ¹³C or the backbone amide nitrogen with ¹⁵N) can simplify complex spectra and is used for specific distance measurements in structural studies.

Site-Specific Labeling: By using a single labeled amino acid in the synthesis, researchers can probe the local environment and dynamics of a specific residue within the Aβ(3-17) sequence. This is a powerful tool for mapping interaction sites or conformational changes. springernature.com

These strategies are fundamental for applying advanced biophysical techniques that can resolve the atomic-level structure and dynamics of Aβ(3-17). nih.govlifetein.com

Biophysical Characterization Techniques

A multi-pronged approach using various biophysical techniques is required to fully characterize the structural transitions, aggregation kinetics, and morphological properties of Aβ(3-17) from its monomeric state to mature fibrils.

Spectroscopic methods provide invaluable information on the structure and aggregation state of Aβ(3-17) in solution.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in a solution state that mimics the physiological environment. nih.govtum.de For isotopically labeled Aβ(3-17), multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) can provide a unique signal for each amino acid, allowing for detailed structural analysis of monomeric and oligomeric species. nih.gov Solid-state NMR (ssNMR) is used to determine the atomic structure of mature Aβ(3-17) fibrils. nih.gov

Circular Dichroism (CD): CD spectroscopy is highly sensitive to the secondary structure of peptides. jasco-global.comjascoinc.com It is used to monitor the conformational changes of Aβ(3-17) during aggregation. A typical experiment would show an initial spectrum characteristic of a random coil or α-helical structure, which transitions over time to a spectrum with a characteristic minimum around 218 nm, indicative of β-sheet formation. nih.govpnas.org This allows for the kinetic analysis of the structural transition that accompanies fibrillogenesis. jasco-global.com

Fluorescence Spectroscopy (Thioflavin T): The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. nih.govtandfonline.com ThT is a dye that exhibits a significant increase in fluorescence quantum yield and a red-shift in its emission maximum upon binding to the cross-β-sheet structure of amyloid fibrils. scispace.comgoogle.com By measuring the ThT fluorescence intensity over time, a characteristic sigmoidal curve is obtained, which can be analyzed to determine the lag time, elongation rate, and final amount of Aβ(3-17) fibrils formed. tandfonline.com

Microscopy techniques provide direct visualization of the morphology and structure of Aβ(3-17) aggregates at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a powerful imaging technique that allows for the visualization of individual Aβ(3-17) aggregates on a substrate with sub-nanometer resolution. nih.govd-nb.info By collecting samples at different time points during the aggregation process, AFM can reveal the morphological evolution from small oligomers to curvilinear protofibrils and finally to mature, twisted fibrils. nih.govportlandpress.com Quantitative analysis of AFM images provides data on the height, width, and length distributions of different aggregate species. nih.govmedsci.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool for determining the high-resolution, near-atomic structures of amyloid fibrils. schroderlab.orgnih.gov Samples of Aβ(3-17) fibrils are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. biorxiv.org Computational reconstruction from thousands of particle images can yield a detailed three-dimensional density map, revealing the specific fold of the peptide within the fibril, the arrangement of protofilaments, and the presence of any polymorphic structures. biorxiv.orgresearchgate.net

Table 2: Comparison of Biophysical Techniques for Aβ(3-17) Characterization

Technique Information Obtained State of Sample Resolution
NMR Spectroscopy 3D structure, dynamics, intermolecular interactions. tum.de Solution (monomers/oligomers), Solid (fibrils). Atomic.
Circular Dichroism Secondary structure content (α-helix, β-sheet, random coil). jasco-global.com Solution. Low (ensemble average).
Thioflavin T Assay Kinetics of fibril formation (lag time, growth rate). nih.gov Solution. N/A (bulk measurement).
Atomic Force Microscopy Aggregate morphology, size, and distribution. nih.gov Adsorbed on a surface. Nanometer.
Cryo-Electron Microscopy High-resolution 3D structure of fibrils. schroderlab.orgnih.gov Vitrified in ice. Near-atomic to atomic.
SAXS / SANS Overall size, shape, and oligomeric state in solution. nih.govnih.gov Solution. Low to medium (ensemble).

Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size and shape of macromolecules in solution by measuring the elastic scattering of X-rays at very small angles. nih.govuni-hamburg.de It is particularly useful for characterizing the ensemble of Aβ(3-17) species present during the early, pre-fibrillar stages of aggregation, providing data on the radius of gyration and molecular weight of monomers and oligomers. mdpi.comresearchgate.net

Small-Angle Neutron Scattering (SANS): SANS is analogous to SAXS but uses neutrons instead of X-rays. nih.govnih.gov A key advantage of SANS is the ability to use contrast variation by performing experiments in buffers with different ratios of H₂O and D₂O. This allows researchers to selectively highlight or mask different components of a complex, making SANS a powerful tool for studying the structure of Aβ(3-17) oligomers and their interaction with other molecules. researchgate.netmit.edufz-juelich.de The technique can discriminate the size and fractal nature of monomers, oligomers, and fibrils. researchgate.net

Mass Spectrometry (MS) for Conformational and Interaction Analysis

Mass spectrometry has emerged as a powerful tool for elucidating the structural dynamics and intermolecular interactions of amyloid peptides. Techniques such as Ion Mobility-Mass Spectrometry (IM-MS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provide critical insights into the conformational landscape of these molecules.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides information about the solvent accessibility of backbone amide hydrogens in a protein or peptide. By measuring the rate of deuterium uptake, regions of the peptide that are involved in aggregation or ligand binding can be identified. Pulsed HDX-MS, in particular, is a valuable technique for capturing transient conformational changes during the aggregation process of amyloid peptides.

TechniquePrincipleApplication in Aβ Research
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions based on size, shape, and charge.Characterization of oligomer size and conformation; study of inhibitor binding.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures the rate of deuterium uptake to probe solvent accessibility.Mapping of protein-protein and protein-ligand interaction sites; analysis of conformational changes upon aggregation.

Computational and Theoretical Approaches

Computational and theoretical methods provide an atomic-level understanding of the behavior of amyloid peptides, complementing experimental data. These approaches are crucial for modeling the dynamic processes of peptide folding, aggregation, and interaction with other molecules.

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of amyloid research, MD simulations can provide detailed insights into the conformational dynamics of Aβ peptides and the mechanisms of their aggregation. While specific MD simulation studies on the Beta-Amyloid (3-17) fragment are limited, research on other Aβ fragments has revealed key aspects of their behavior. For instance, simulations of the Aβ(17-42) fragment have shown that hydrophobic interactions play a crucial role in the structural stability of its oligomers. These studies also suggest that the C-terminal hydrophobic segment may act as a nucleation site for aggregation.

QM/MM simulations are a hybrid approach that combines the accuracy of quantum mechanics for a small, critical region of a system (e.g., a reaction center) with the efficiency of molecular mechanics for the surrounding environment. This method is particularly useful for studying enzymatic reactions and the binding of metal ions to amyloid peptides. Although specific QM/MM studies on Beta-Amyloid (3-17) are not prominent in the literature, this technique has been applied to understand the interaction of metal ions with full-length Aβ and the enzymatic degradation of Aβ peptides.

Mathematical models are essential for understanding the complex kinetics of amyloid aggregation and the cellular pathways involved in Aβ metabolism. These models can help to identify key steps in the aggregation process and predict the effects of potential therapeutic interventions. Kinetic models often describe the nucleation-dependent polymerization process of amyloid formation, including primary nucleation, elongation, and secondary nucleation. While specific kinetic models for Beta-Amyloid (3-17) are not well-documented, general models for Aβ aggregation provide a framework for understanding the fundamental principles of amyloid formation.

Machine learning and deep learning are increasingly being used in peptide research for various applications, including the design of novel peptide inhibitors and the prediction of peptide properties. For instance, neural networks can be trained on large datasets of peptide sequences and their corresponding aggregation propensities to predict the aggregation potential of new sequences. While direct applications of machine learning to the design and prediction of Beta-Amyloid (3-17) properties are not widely reported, these approaches hold significant promise for the future of amyloid research. They can be used to design peptides that specifically target and inhibit the aggregation of amyloidogenic fragments.

In Vivo and in Vitro Model Systems for Beta Amyloid 3 17 Research

Cellular Models for Studying Beta-Amyloid (3-17) Effects

Cellular models provide a controlled environment to investigate the direct effects of the p3 peptide on neuronal and glial cells. These in vitro systems are crucial for dissecting molecular pathways and cellular responses to p3 exposure.

Neuronal cell lines and primary neurons are fundamental tools for studying the neurotoxic or neurobiological effects of p3. Studies have demonstrated that high concentrations of the p3 peptide can induce cell death in human neuroblastoma cell lines such as SH-SY5Y and IMR-32 in a dose-dependent manner. researchgate.net This suggests that despite being a product of the "non-amyloidogenic" pathway, p3 may possess cytotoxic properties under certain conditions.

Further research using primary cultures of human cortical neurons has shown that p3 can cause a dose- and time-dependent degeneration of neurites. pnas.org A proposed mechanism for this toxicity is the formation of ion channels by p3 peptides within the cell membrane. These channels disrupt cellular calcium homeostasis through unregulated calcium influx, which can trigger apoptotic pathways and lead to neuronal death. pnas.org

In addition to studying the effects of exogenously applied p3, some cell lines are used to model its endogenous production. The human neuroblastoma cell line BE(2)-M17, for instance, endogenously expresses the full range of APP processing components and has been characterized as a suitable model for studying the baseline regulation of both the amyloidogenic and non-amyloidogenic pathways. nih.gov Similarly, cell lines transfected with specific APP mutations can be used to analyze the balance of peptide production, examining the ratio of Aβ to p3 fragments. diva-portal.org

Table 1: Neuronal Cell Models in Beta-Amyloid (3-17) Research
Model SystemApplication in p3 ResearchKey FindingsReference
SH-SY5Y & IMR-32 Human Neuroblastoma CellsStudying cytotoxicity of exogenous p3 peptide.High concentrations of p3 peptide induced dose-dependent cell death. researchgate.net
Primary Human Cortical NeuronsInvestigating p3-induced neurotoxicity and its mechanisms.p3 causes neurite degeneration and forms ion channels, leading to dysregulated calcium influx. pnas.org
BE(2)-M17 Human Neuroblastoma CellsModeling endogenous APP processing pathways.Serves as a cell-based model for studying the production of APP fragments, including the p3 precursor C83. nih.gov

While neurons are a primary focus, the interaction between neurons and glial cells (astrocytes and microglia) is critical in the context of neurodegenerative diseases. Co-culture and tri-culture systems, which combine neurons with astrocytes and/or microglia, are established models for investigating neuroinflammation and the cellular crosstalk initiated by amyloid peptides. Although specific studies focusing exclusively on the effects of Beta-Amyloid (3-17) in neuron-glia co-cultures are not extensively detailed, research indicates that p3 peptides can induce a pro-inflammatory response in vitro by upregulating various cytokines and chemokines. researchgate.net This finding suggests that glial cells would be key responders to p3. These multi-cellular systems are therefore highly relevant for exploring the potential role of p3 in neuroinflammatory processes, an area that warrants further investigation.

Organotypic Slice Cultures

Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between dissociated cell cultures and in vivo animal models. By preserving the three-dimensional architecture, cellular diversity, and synaptic connectivity of a specific brain region (e.g., hippocampus or cortex), these cultures offer a more physiologically relevant context to study neuronal networks. ulisboa.ptmdpi.com

This model system has been effectively used to study the toxicity and propagation of various Aβ peptides. ulisboa.ptmdpi.com For example, organotypic hippocampal slice cultures have been used to assess Aβ-induced toxicity, while cortical slices have been employed to study developmental cell death pathways involving kinases that are also implicated in neurodegeneration. ulisboa.ptresearchgate.net The methodology allows for the application of peptides, such as Beta-Amyloid (3-17), and the subsequent analysis of their effects on cell viability, synaptic function, and network-level activity over several weeks in culture. mdpi.com While much of the work in these systems has centered on Aβ42, their utility for investigating the distinct biological effects of the p3 peptide within an intact neural circuit is clear. mdpi.com

Transgenic Animal Models Utilizing Beta-Amyloid (3-17) Relevant Pathways

Transgenic animal models are indispensable for understanding the long-term consequences of altered APP processing in a living organism. While most models have focused on enhancing the amyloidogenic pathway, several are relevant for studying the non-amyloidogenic pathway and the production of p3.

A key strategy to study the pathway leading to p3 production involves genetically manipulating the enzymes responsible for APP cleavage. Transgenic mouse models have been created that overexpress ADAM10, a primary α-secretase in the brain. nih.govjci.org These mice provide a direct in vivo system to study the effects of enhanced non-amyloidogenic processing.

When ADAM10-overexpressing mice are crossed with mouse models that express a mutated human APP gene, the resulting offspring exhibit a significant shift in APP metabolism. nih.gov Research shows these double-transgenic animals have increased levels of the neuroprotective sAPPα fragment, a corresponding decrease in the generation of Aβ peptides, and a dramatic reduction in amyloid plaque formation. nih.govjci.org These models, by upregulating the α-secretase pathway, serve as de facto models of increased p3 production, allowing researchers to study the downstream physiological consequences of favoring this processing route. Conversely, models expressing a dominant-negative ADAM10 mutant show the opposite effects, further validating the role of this enzyme in the pathway. nih.gov

Table 2: Transgenic Animal Models Relevant to Beta-Amyloid (3-17) Production
ModelGenetic ModificationRelevance to p3 ResearchKey FindingsReference
ADAM10 OverexpressorNeuron-specific overexpression of bovine ADAM10.Directly enhances the α-secretase (non-amyloidogenic) pathway.Increases sAPPα secretion and reduces Aβ generation when crossed with APP-transgenic mice. nih.govjci.org
Dominant-Negative ADAM10Expression of a catalytically inactive ADAM10 mutant.Inhibits the endogenous α-secretase pathway.Reduces non-amyloidogenic processing, leading to opposite effects of ADAM10 overexpression. nih.gov
APP Arctic Mutant (tg-ArcSwe)Expresses human APP with the Swedish and Arctic mutations.Used to study the balance between amyloidogenic and non-amyloidogenic pathways.Shows increased relative production of Aβ peptides compared to p3 fragments. diva-portal.org

Currently, there are no established transgenic animal models specifically engineered to produce only the Beta-Amyloid (3-17) peptide. The generation of p3 is a two-step enzymatic process requiring both α- and γ-secretase. nih.gov A theoretical model for exclusive p3 production would likely involve the expression of the C-terminal fragment 83 (C83), which is the membrane-bound product of α-secretase cleavage. mdpi.comnih.gov Subsequent cleavage of this C83 fragment by the endogenous γ-secretase would then yield the p3 peptide. However, the primary in vivo models currently used to investigate the biological impact of increased p3 levels are those that enhance the entire non-amyloidogenic pathway, such as the ADAM10-overexpressing mice. nih.govjci.org

Evolving Theoretical Frameworks and Hypotheses Regarding Beta Amyloid 3 17

Reassessment of the Amyloid Cascade Hypothesis in the Context of Peptide Fragments

The original Amyloid Cascade Hypothesis (ACH), proposed in the early 1990s, posited that the accumulation and deposition of the Aβ peptide, primarily Aβ(1-42), is the central event initiating the pathological cascade of Alzheimer's disease. pnas.orgd-nb.info This cascade was thought to lead sequentially to the formation of neurofibrillary tangles, neuronal cell death, and ultimately, dementia. pnas.org For years, this hypothesis has been the dominant paradigm, guiding the majority of therapeutic strategies. pnas.org

However, the consistent failure of many clinical trials targeting the reduction of Aβ plaques has prompted a critical re-evaluation of the ACH. nih.gov A growing body of evidence suggests that the focus on full-length Aβ and insoluble plaques may be an oversimplification. d-nb.info Investigations have revealed that the amyloid deposits in the brains of Alzheimer's patients are not homogenous, but are a complex mixture of various Aβ isoforms, with N-terminally truncated species being major components. nih.govj-alz.com In fact, some studies indicate that these truncated forms, such as those starting at pyroglutamylated glutamate (B1630785) at position 3 (AβpE3), are more abundant than the full-length peptides in the brains of those with Alzheimer's. nih.gov

The existence of fragments like Aβ(3-17) necessitates a refinement of the ACH. These N-truncated peptides exhibit different biophysical properties compared to their full-length counterparts. mdpi.com The loss of the first two N-terminal amino acids can significantly alter the peptide's charge, hydrophobicity, and conformational dynamics, influencing its propensity to aggregate. mdpi.com This has led to a "refocused" amyloid hypothesis, which integrates the significant role of these N-truncated species. nih.gov This updated view suggests that specific, highly toxic, and aggregation-prone fragments could be the actual initiators of the pathological cascade, rather than simply the full-length Aβ peptide. nih.gov The focus is shifting from the mere presence of amyloid to the specific composition of the amyloid deposits and the relative abundance of different Aβ species.

Table 1: Comparison of N-terminal Sequences of Various Aβ Peptides

Peptide NameSequenceStarting Amino AcidSignificance
Aβ(1-42) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAAspartate (D)The "classic" full-length peptide central to the original amyloid cascade hypothesis.
Aβ(3-17) EFRHDSGYEVHHQKLGlutamate (E)A short, N-terminally truncated fragment whose properties are inferred from related peptides.
AβpE3-42 pEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAPyroglutamate (B8496135) (pE)A highly aggregation-prone and cytotoxic form found abundantly in AD plaques. frontiersin.org
Aβ(4-42) FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAPhenylalanine (F)A major N-truncated species in plaque cores with high affinity for copper ions. acs.org
p3 (Aβ17-42) LVFFAEDVGSNKGAIIGLMVGGVVIALeucine (L)A fragment produced by α- and γ-secretase cleavage, initially considered "non-amyloidogenic". nih.gov

Oligomer Toxicity Hypothesis and the Role of Shorter Aβ Species

Parallel to the reassessment of the ACH, the "Oligomer Toxicity Hypothesis" has gained significant traction. This theory proposes that the primary neurotoxic species are not the large, insoluble amyloid fibrils that form plaques, but rather the smaller, soluble oligomeric aggregates of Aβ. wikipedia.orgfrontiersin.org These oligomers are believed to be responsible for synaptic dysfunction and neuronal injury long before plaques are extensively formed. d-nb.info

N-terminally truncated peptides like Aβ(3-17) are thought to be particularly important within this framework. The removal of the N-terminal portion can expose hydrophobic regions of the peptide, significantly increasing its tendency to aggregate. mdpi.com Studies on related fragments, such as AβpE3-42, have demonstrated a dramatically increased rate of oligomerization and fibril formation compared to full-length Aβ. frontiersin.org This enhanced aggregation propensity means that shorter Aβ species could form toxic oligomers more readily. mdpi.com

While direct toxicity data for the specific Aβ(3-17) fragment is limited, the principles derived from studying other Aβ fragments are highly relevant. The toxicity of Aβ oligomers is linked to their ability to disrupt cell membranes, form pores, and interfere with crucial cellular processes like calcium homeostasis. mdpi.com Short, aggregation-prone peptides can readily form these toxic structures. plos.org For instance, research on the Aβ(25-35) fragment, another short and toxic peptide, shows it can induce cell loss and pathological changes seen in Alzheimer's disease. plos.org The structure of the oligomers, often rich in β-sheets, appears to be a key determinant of their toxicity. numberanalytics.com It is hypothesized that fragments like Aβ(3-17), which contain a portion of the central hydrophobic core of the full Aβ peptide, would be prone to forming such toxic β-sheet-rich oligomers. alexotech.complos.org

Table 2: Research Findings on the Properties of N-Truncated Aβ Fragments

Aβ FragmentKey Research FindingImplication for Toxicity/AggregationReference
AβpE3-x Shows a greatly increased rate of aggregation compared to full-length Aβ.A potent initiator of plaque formation and a source of toxic oligomers. frontiersin.org
Aβ(4-x) Represents a dominant fraction within plaque cores and binds copper with high affinity.May play a role in metal-induced oxidative stress and aggregation. acs.org
Aβ(17-42) / p3 Can form β-sheet structures and fibrils in vitro and exhibits toxicity to neurons.Challenges the idea of the "non-amyloidogenic" pathway being entirely benign. researchgate.net
Aβ(25-35) A short, toxic fragment that can induce cell loss and AD-like pathology in animal models.Demonstrates that short Aβ fragments can be highly neurotoxic. plos.org

Strategies Targeting Beta Amyloid 3 17 Pathways and Effects

Enhancement of Clearance Mechanisms

Immunotherapeutic Approaches Targeting N-terminal Fragments

Immunotherapy has emerged as a significant strategy in targeting amyloid-beta (Aβ) peptides, with a particular focus on N-terminal fragments like Aβ(3-17). These approaches can be broadly categorized into active and passive immunization.

Active Immunotherapy: This strategy involves stimulating the host's immune system to generate antibodies against specific Aβ fragments. wikipedia.org Vaccines are designed to present N-terminal Aβ peptides, or mimics thereof, to the immune system. For instance, early efforts with the AN1792 vaccine, which used full-length Aβ42, were halted due to adverse effects. dovepress.com This led to the development of vaccines targeting shorter, N-terminal fragments to avoid T-cell-mediated inflammatory responses associated with the C-terminal portion of Aβ. dovepress.com

Examples of such vaccines include:

Affitopes (e.g., AD02): These are short peptides that mimic the N-terminus of Aβ, designed to elicit a B-cell response without activating T-cells. nih.gov

CAD106 (Amilomotide): This vaccine uses the Aβ1-6 peptide fragment to generate antibodies against the N-terminus. springermedizin.de

ACI-24: This liposome-based vaccine presents Aβ1-15 to the immune system and has been shown to induce an antibody response against Aβ1-42 and pyroglutamated Aβ (pGlu-Aβ). nih.govoup.com Preclinical studies demonstrated its tolerability and ability to generate high titers of IgG antibodies reactive with pGlu-Aβ. nih.govoup.com

TAPAS (N-Truncated Amyloid Peptide Antibodies): This vaccine utilizes a stabilized, cyclic form of Aβ1-14 to produce antibodies that specifically target N-truncated Aβ species. immunopaedia.org.zaresearchgate.net

AV-1986R/A: This candidate vaccine uses a pE3Aβ3-11 fragment conjugated to a universal immunogenic platform, showing high immunogenicity against pE3Aβ in preclinical models. researchgate.netmdpi.com

Passive Immunotherapy: This approach involves the direct administration of monoclonal antibodies that are specifically designed to bind to Aβ fragments. wikipedia.org Several antibodies targeting the N-terminal region of Aβ have been developed and investigated.

Notable examples include:

Aducanumab (BIIB037): This human IgG1 monoclonal antibody targets the N-terminal residues 3-7 of Aβ, showing high selectivity for aggregated forms like oligomers and fibrils. mdpi.com

Bapineuzumab: A humanized monoclonal antibody that binds to the N-terminal region of Aβ. scielo.org.co

Gantenerumab: This antibody targets a conformational epitope on Aβ fibrils, encompassing both N-terminal and central amino acids (residues 3-11 and 18-27). mdpi.comscielo.org.co

Donanemab: This antibody specifically targets the N-terminal pyroglutamate (B8496135) (p3-7) epitope of Aβ, which is predominantly found in aggregated forms. mdpi.com

These immunotherapeutic strategies aim to facilitate the clearance of Aβ from the brain, either by preventing its aggregation or by promoting its removal by microglia. wikipedia.org

Interactive Data Table: Immunotherapeutic Agents Targeting N-terminal Aβ

AgentTypeTarget Epitope/FragmentKey Research Finding
Affitope AD02 Active (Vaccine)Mimic of Aβ N-terminusDesigned to elicit B-cell response without T-cell activation. nih.gov
CAD106 (Amilomotide) Active (Vaccine)Aβ1-6Showed a favorable safety profile and antibody response in a Phase I trial. springermedizin.de
ACI-24 Active (Vaccine)Aβ1-15Induces antibody response against Aβ1-42 and pGlu-Aβ. nih.govoup.com
TAPAS Active (Vaccine)Cyclic Aβ1-14Generates antibodies recognizing N-truncated Aβ species. immunopaedia.org.zaresearchgate.net
AV-1986R/A Active (Vaccine)pE3Aβ3-11Showed high immunogenicity and selectivity for pE3Aβ in a mouse model. researchgate.netmdpi.com
Aducanumab Passive (Antibody)Aβ residues 3-7Highly selective for oligomeric and fibrillar Aβ aggregates. mdpi.com
Bapineuzumab Passive (Antibody)Aβ N-terminusEarly clinical trials showed modest effects. scielo.org.co
Gantenerumab Passive (Antibody)Aβ residues 3-11 & 18-27Binds to a conformational epitope on Aβ fibrils. mdpi.com
Donanemab Passive (Antibody)pGlu-Aβ (p3-7)Targets a modified N-terminal epitope found in aggregated Aβ. mdpi.com

Proteolytic Degradation Enhancement

The accumulation of Aβ peptides, including N-terminally truncated forms like Aβ(3-17), is believed to result from an imbalance between their production and clearance. mdpi.com Enhancing the proteolytic degradation of these peptides is therefore a key therapeutic strategy. Several proteases have been identified as being capable of degrading Aβ. wikipedia.orgnih.gov

Key Aβ-Degrading Enzymes:

Neprilysin (NEP): A major Aβ-degrading enzyme, NEP is a metalloprotease that has been shown to degrade both full-length and N-terminally truncated Aβ peptides. frontiersin.orgresearchgate.net Loss of NEP activity leads to increased levels of Aβ in the brain. frontiersin.org Studies have demonstrated that NEP is capable of degrading Aβ4-x species both in vitro and in vivo. frontiersin.orgresearchgate.net

Insulin-Degrading Enzyme (IDE): This enzyme is known to degrade insulin (B600854) and has also been found to effectively degrade Aβ, thereby reducing its neurotoxic effects. wikipedia.orgpnas.org

Endothelin-Converting Enzyme (ECE): ECE is another protease implicated in Aβ degradation. nih.gov

Plasmin: This serine protease can degrade fibrillar Aβ and is generated from its precursor, plasminogen, by tissue plasminogen activator (tPA). nih.govoup.com

Strategies to Enhance Degradation:

The clearance of Aβ is a complex process involving multiple proteases and cellular mechanisms, including uptake by glial cells like microglia. mdpi.com Microglia can secrete proteases such as NEP and IDE to break down extracellular Aβ. mdpi.com Therefore, strategies that enhance the function of these glial cells can also contribute to the clearance of Aβ fragments.

Interactive Data Table: Key Proteases in Aβ Degradation

ProteaseTypeSubstrate(s)Role in Aβ Clearance
Neprilysin (NEP) MetalloproteaseSoluble/oligomeric Aβ, including N-truncated formsA primary enzyme for Aβ catabolism in the brain. frontiersin.orgresearchgate.net
Insulin-Degrading Enzyme (IDE) MetalloproteaseInsulin, AβDegrades Aβ and reduces its neurotoxicity. wikipedia.orgpnas.org
Endothelin-Converting Enzyme (ECE) MetalloproteaseContributes to the proteolytic clearance of Aβ. nih.gov
Plasmin Serine ProteaseFibrillar AβSecreted by glial cells to digest amyloid plaques. nih.govoup.com

Amelioration of Downstream Pathological Effects

Antioxidant Strategies Counteracting Beta-Amyloid (3-17)-Induced Oxidative Stress

Beta-amyloid peptides, including truncated forms, are known to induce significant oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. nih.govjuniperpublishers.comnih.gov This oxidative stress is a key factor in the neurotoxicity associated with Aβ and is considered an early event in the pathological cascade. nih.govmdpi.com Aβ can trigger ROS production through various mechanisms, including interactions with metal ions and disruption of mitochondrial function. nih.govmdpi.com This leads to damage to lipids, proteins, and nucleic acids. mdpi.commdpi.com

A wide range of natural and synthetic antioxidants have been investigated for their potential to counteract Aβ-induced oxidative stress. These compounds work by scavenging free radicals, boosting the body's endogenous antioxidant systems, or preventing the initial formation of ROS. acs.org

Examples of Antioxidant Compounds:

Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. acs.org It has been shown to attenuate the damaging effects of Aβ. acs.org

Curcumin (B1669340): The active compound in turmeric, curcumin possesses potent antioxidant and anti-inflammatory properties. nih.gov It can scavenge free radicals and bind to metal ions, which can otherwise promote Aβ aggregation and oxidative stress. nih.gov

Quercetin (B1663063): A flavonoid found in many fruits and vegetables, quercetin has demonstrated neuroprotective effects against Aβ toxicity. nih.gov

Astaxanthin: A carotenoid with powerful antioxidant properties that can protect against Aβ-induced neurotoxicity and memory loss. nih.govroyalsocietypublishing.org

Melatonin: This hormone is a potent scavenger of oxygen- and nitrogen-based free radicals and can inhibit Aβ-induced toxicity. nih.gov

Rosmarinic Acid: A polyphenolic compound that can attenuate Aβ-induced ROS production by activating the NRF2 antioxidant response pathway. frontiersin.org

Aged Garlic Extract: Shown to have antioxidant activities that may improve cognitive impairment against Aβ-induced neuronal deficits. d-nb.info

Molecular Hydrogen (H₂): Administered as hydrogen-rich water, it has been shown to reduce Aβ-induced ROS accumulation and upregulate intracellular antioxidant enzymes. royalsocietypublishing.org

These antioxidant strategies aim to mitigate the downstream cellular damage caused by Aβ(3-17)-induced oxidative stress, thereby preserving neuronal function.

Interactive Data Table: Antioxidants and their Mechanisms against Aβ-Induced Oxidative Stress

AntioxidantSource/TypeMechanism of Action
Vitamin E Lipid-soluble vitaminProtects cell membranes from lipid peroxidation. acs.org
Curcumin Polyphenol from turmericScavenges free radicals, metal chelation. nih.gov
Quercetin FlavonoidProtects against Aβ neurotoxicity. nih.gov
Astaxanthin CarotenoidProtects against Aβ neurotoxicity, reduces oxidative stress. nih.govroyalsocietypublishing.org
Melatonin HormoneScavenges free radicals, stimulates antioxidant enzymes. nih.gov
Rosmarinic Acid PolyphenolActivates the NRF2 antioxidant pathway. frontiersin.org
Aged Garlic Extract Natural extractPossesses antioxidant activities that reduce cellular oxidative stress. d-nb.info
Molecular Hydrogen GasReduces ROS accumulation, upregulates antioxidant enzymes. royalsocietypublishing.org

Targeting Mitochondrial Dysfunction Related to Beta-Amyloid (3-17)

Mitochondria are central to cellular energy production and are a primary target of Aβ-induced toxicity. nih.govmdpi.com The accumulation of Aβ, including N-terminally truncated species, within and around mitochondria leads to significant dysfunction. nih.govjci.org This dysfunction manifests in several ways: disruption of the electron transport chain (ETC), decreased ATP production, increased production of ROS, and impaired mitochondrial dynamics (the balance between mitochondrial fission and fusion). nih.govfrontiersin.org These events contribute significantly to synaptic damage and neuronal cell death. nih.govnih.gov

Strategies to ameliorate Aβ-related mitochondrial dysfunction focus on protecting mitochondria from damage, improving their function, and promoting the removal of damaged mitochondria.

Therapeutic Approaches:

Mitochondria-Targeted Antioxidants: These are compounds specifically designed to accumulate within mitochondria and neutralize ROS at their source.

MitoQ (Mitoquinone mesylate): This antioxidant has been shown to attenuate Aβ-induced neurotoxicity, prevent the loss of mitochondrial membrane potential, and reduce ROS production in cell culture and mouse models. nih.gov

SkQ1: Another mitochondria-targeted antioxidant that has been shown to improve the structural and functional state of mitochondria, reduce Aβ levels, and improve cognitive function in a rat model of Alzheimer's-like pathology. aging-us.com

Modulators of Mitochondrial Dynamics: Aβ is known to disrupt the balance of mitochondrial fission and fusion, leading to excessive mitochondrial fragmentation. nih.govfrontiersin.org

Mdivi-1: This compound is an inhibitor of dynamin-related protein 1 (Drp1), a key protein in mitochondrial fission. By inhibiting excessive fission, Mdivi-1 has been shown to attenuate ROS production and enhance ATP production, suggesting its potential to treat Aβ-induced mitochondrial dysfunction. mdpi.com

Enhancers of Mitochondrial Biogenesis: Promoting the creation of new, healthy mitochondria can help compensate for those damaged by Aβ.

Improving Mitochondrial Transport: Aβ can impair the transport of mitochondria along axons, leading to energy deficits at the synapse. nih.gov Strategies that restore proper mitochondrial trafficking could alleviate synaptic dysfunction.

Metformin: This drug, commonly used for type 2 diabetes, affects mitochondrial energy production and has been shown to regulate both Aβ generation and tau phosphorylation, making it a compound of interest for targeting mitochondrial dysfunction in this context. nih.gov

By targeting these critical mitochondrial pathways, researchers hope to counteract the downstream neurodegenerative effects initiated by peptides like Beta-Amyloid (3-17).

Interactive Data Table: Strategies Targeting Aβ-Related Mitochondrial Dysfunction

Strategy/CompoundTarget/MechanismKey Research Finding
MitoQ Mitochondria-targeted antioxidantAttenuates Aβ-induced neurotoxicity and loss of mitochondrial membrane potential. nih.gov
SkQ1 Mitochondria-targeted antioxidantImproves mitochondrial structure and function, reduces Aβ levels in a rat model. aging-us.com
Mdivi-1 Inhibitor of Drp1 (fission protein)Attenuates ROS production and enhances ATP production by reducing mitochondrial fission. mdpi.com
Metformin Modulator of energy metabolismAffects mitochondrial energy production and regulates Aβ generation. nih.gov

Q & A

Q. How to validate Beta-Amyloid (3-17) as a biomarker for early-stage Alzheimer’s disease?

  • Answer : Conduct receiver operating characteristic (ROC) curve analysis on cerebrospinal fluid (CSF) samples. Compare with established biomarkers (e.g., Aβ42/Aβ40 ratio) using Spearman’s rank correlation. Validate findings in independent cohorts to ensure generalizability .

Data Presentation and Reproducibility

Q. What are best practices for reporting conflicting Beta-Amyloid (3-17) aggregation data?

  • Answer : Disclose buffer ionic strength, agitation methods, and peptide lot numbers. Use supplementary tables to catalog raw data (e.g., lag times, elongation rates). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Q. How to optimize figures for illustrating Beta-Amyloid (3-17) structural interactions?

  • Answer : Use PyMOL for 3D renderings of NMR or cryo-EM structures. Annotate key residues (e.g., His13, Glu11) involved in metal binding or aggregation. Include schematics of experimental workflows to enhance clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.